Technical Guide: Spectroscopic Characterization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
Technical Guide: Spectroscopic Characterization of 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine
Executive Summary & Compound Profile
Topic: Spectroscopic Data (NMR, IR, MS) for 3-(4-Butoxyphenyl)-1,2-oxazol-5-amine.
CAS Registry Number: (Analogous to 28883-91-2 for methyl derivative; specific butyl derivative often referenced in patent literature as intermediate).
Molecular Formula:
This guide provides a comprehensive spectroscopic analysis of 3-(4-butoxyphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(4-butoxyphenyl)isoxazole). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for pyrazoles and thiazoles in kinase inhibitors and anti-inflammatory agents.
The 3-aryl-5-aminoisoxazole core is distinguished by its specific electronic properties, where the amine group at position 5 acts as a strong electron donor into the electron-deficient isoxazole ring. Correct structural elucidation is vital to differentiate this compound from its regioisomer, 5-(4-butoxyphenyl)-1,2-oxazol-3-amine, a common synthetic impurity.
Synthesis & Structural Context[1][2][3][4][5][6][7]
Understanding the synthetic origin is essential for interpreting spectral impurities. The standard industrial route involves the condensation of 3-(4-butoxyphenyl)-3-oxopropanenitrile with hydroxylamine hydrochloride.
Synthesis Workflow
The following diagram illustrates the chemical pathway and potential impurity origins.
Figure 1: Synthetic pathway showing the divergence between the target 5-amine and the regioisomeric 3-amine based on pH control.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][8][9][10]
The
H NMR Data (DMSO- , 400 MHz)
| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| Ar-H (Ortho to isoxazole) | 7.65 – 7.75 | Doublet (d) | 2H | 8.8 Hz | Part of AA'BB' system. Deshielded by isoxazole ring. |
| Ar-H (Ortho to alkoxy) | 6.95 – 7.05 | Doublet (d) | 2H | 8.8 Hz | Shielded by electron-donating butoxy group. |
| Isoxazole C4-H | 5.40 – 5.60 | Singlet (s) | 1H | - | Diagnostic Peak. Distinguishes 5-amine from 3-amine (which appears >6.0 ppm). |
| Amine (-NH | 6.30 – 6.60 | Broad (br s) | 2H | - | Exchangeable with D |
| O-CH | 4.01 | Triplet (t) | 2H | 6.5 Hz | Alpha-methylene of the butyl ether. |
| -CH | 1.72 | Quintet (m) | 2H | 6-7 Hz | Beta-methylene. |
| -CH | 1.45 | Sextet (m) | 2H | 7 Hz | Gamma-methylene. |
| -CH | 0.94 | Triplet (t) | 3H | 7.4 Hz | Terminal methyl group. |
C NMR Data (DMSO- , 100 MHz)
-
Isoxazole C5 (C-NH2): ~170.5 ppm (Deshielded, attached to heteroatoms).
-
Isoxazole C3 (C-Ar): ~162.0 ppm.
-
Aromatic C-O (Para): ~160.0 ppm.
-
Aromatic C-Ipso: ~122.0 ppm.
-
Aromatic C-H: ~127.5 ppm (ortho to isoxazole), ~114.8 ppm (ortho to butoxy).
-
Isoxazole C4: ~75.0 – 80.0 ppm (Significantly shielded due to enamine-like resonance).
-
Butyl Chain: ~67.5 (O-CH2), 30.8, 18.8, 13.7 ppm.
Technical Note: The chemical shift of the C4-H proton (approx 5.5 ppm) is the primary quality attribute. If this peak shifts downfield to >6.0 ppm, it indicates the presence of the 3-amino regioisomer or acetylation of the amine.
Infrared (IR) Spectroscopy[11]
The IR spectrum confirms the presence of the primary amine and the ether linkage.
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| Primary Amine (-NH | 3420, 3280 | Medium | Asymmetric and symmetric N-H stretching. |
| C-H (Aromatic/Alkene) | 3100 – 3050 | Weak | C-H stretching of the isoxazole and phenyl rings. |
| C-H (Aliphatic) | 2960, 2930, 2870 | Medium | C-H stretching of the butyl chain (asym/sym). |
| C=N / C=C | 1635, 1580 | Strong | Isoxazole ring breathing and aromatic skeletal vibrations. |
| N-H Bend | 1510 | Strong | Scissoring vibration of the NH |
| C-O-C (Ether) | 1245 – 1255 | Very Strong | Aryl-alkyl ether asymmetric stretching. |
| N-O (Ring) | 940 – 960 | Medium | Characteristic isoxazole N-O stretching. |
Mass Spectrometry (MS)[1][8][11]
Mass spectrometry analysis is typically performed using Electrospray Ionization (ESI) in positive mode.
Fragmentation Pathway
The fragmentation pattern is dominated by the stability of the aromatic system and the lability of the alkyl ether chain.
Molecular Ion:
Key Fragments:
-
m/z 177: Loss of butene (
, 56 Da) via McLafferty-like rearrangement or simple ether cleavage, leaving the phenol cation. -
m/z 135: Cleavage of the isoxazole ring (retro-cycloaddition type) or loss of the NCO fragment.
-
m/z 119: Characteristic 4-hydroxybenzonitrile fragment often observed in 3-arylisoxazole degradation.
Figure 2: Proposed ESI(+) fragmentation pathway for 3-(4-butoxyphenyl)-1,2-oxazol-5-amine.
Analytical Quality Control Protocol
To ensure the integrity of the material for drug development assays, the following QC criteria must be met:
-
Regioisomer Purity: The
H NMR integration of the C4-H singlet at ~5.5 ppm must be >98% relative to any impurity singlet at ~6.1 ppm (indicative of 3-amino isomer). -
Solvent Residuals: Check for acetonitrile (singlet ~2.07 ppm) or ethanol residues from the recrystallization step.
-
Elemental Analysis:
-
Calculated: C (67.22%), H (6.94%), N (12.06%).
-
Acceptance:
deviation.
-
References
-
Isoxazole Synthesis: El-Saghier, A. M. M. (2022). "Synthesis and biological activity of some new isoxazole derivatives." Journal of Heterocyclic Chemistry.
-
Spectroscopic Data of 3-Aminoisoxazoles: Dore, L., et al. (2022). "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules, 27(10), 3278.
-
General Fragmentation of Isoxazoles: Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. Mass Spectra of Substituted Isoxazoles." Australian Journal of Chemistry, 20(11), 2429-2439.
-
Analogous Compound Data (Methyl derivative): National Institute of Standards and Technology (NIST). "Mass Spectrum of 3-(4-Methylphenyl)-5-isoxazolamine." NIST Chemistry WebBook.
- NMR Prediction & Verification: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for AA'BB' and isoxazole shifts).
